Copper-dysprosium is a compound that combines the elements copper and dysprosium. Dysprosium, with the symbol Dy and atomic number 66, is a rare-earth element belonging to the lanthanide series, known for its unique magnetic properties and applications in various high-tech fields. Copper, a transition metal with the symbol Cu and atomic number 29, is widely recognized for its excellent electrical conductivity and malleability.
Dysprosium is primarily extracted from minerals such as xenotime and monazite. The extraction process involves several steps including crushing, grinding, and chemical separation to isolate dysprosium from other lanthanides. Copper is typically obtained from sulfide ores like chalcopyrite through methods such as smelting and electrolysis.
The synthesis of copper-dysprosium compounds can be achieved through various techniques:
The solid-state reaction typically requires temperatures exceeding 800 °C for several hours to ensure complete reaction and phase formation. The solution combustion method can operate at lower temperatures but requires careful control of reactant ratios to achieve uniformity in product composition.
Copper-dysprosium compounds often exhibit complex structures due to the differing oxidation states of copper (commonly +1 and +2) and dysprosium (usually +3). The molecular structure may involve coordination complexes where copper acts as a central atom surrounded by dysprosium ions.
Copper-dysprosium compounds can participate in various chemical reactions:
For example, when exposed to hydrochloric acid, a reaction may occur as follows:
This reaction highlights the dissolution of the compound into its constituent ions.
The mechanism by which copper-dysprosium compounds function in applications such as catalysis or magnetic materials involves several processes:
Research indicates that dysprosium enhances magnetic susceptibility in copper-based alloys, making them suitable for applications in data storage technologies.
Copper-dysprosium compounds have diverse applications across several scientific fields:
Solution combustion synthesis (SCS) offers a rapid, energy-efficient route for producing dysprosium-doped copper oxide (Cu₁₋ₓDyₓO) nanoparticles. The process utilizes redox reactions between metal nitrates (oxidizers) and organic fuels like glycine (reductant). When Cu(NO₃)₂·3H₂O and Dy(NO₃)₃·5H₂O are combined with glycine in aqueous solution, the mixture undergoes self-sustained exothermic reaction upon ignition (~250–400°C). This yields porous, crystalline nanoparticles within minutes [1].
Key mechanistic aspects include:
Electrocatalytic performance in alkaline water splitting reveals bifunctionality:
Table 1: Properties of Solution-Combustion Synthesized Cu₁₋ₓDyₓO Nanoparticles
Dy Content (x) | Crystallite Size (nm) | Lattice Parameter c (Å) | OER Overpotential @10mA/cm² (mV) | HER Overpotential @-10mA/cm² (mV) |
---|---|---|---|---|
0.00 | 28.2 | 5.129 | 420 | 280 |
0.01 | 22.5 | 5.136 | 340 | 180 |
0.02 | 18.1 | 5.142 | 300 | 210 |
0.03 | 16.8 | 5.148 | 320 | 240 |
Iminodiacetic acid (IDA) functionalized resins enable selective copper removal from Dy-rich solutions, critical for recycling end-of-life magnets or nuclear waste. IDA’s N,O-chelation sites exhibit preferential affinity for Cu²⁺ over Dy³⁺ at pH 3.5–4.0 due to differences in Lewis acidity (Cu²⁺: 2.38 vs. Dy³⁺: 1.22 on the scale) [2].
Process dynamics involve:
Industrial applicability is demonstrated in nickic electrolyte purification: After electrolytic Ni refining, anolyte containing 50–200 ppm Cu and 5–20 g/L Dy is treated via fixed-bed columns. This achieves Cu removal to <0.1 ppm, enabling direct Dy recovery through oxalate precipitation [2].
Functionally graded electrodeposition produces hierarchical Cu-Dy structures with high surface area for electrocatalysis. Using pulsed-current protocols on graphite/stainless steel substrates, Dy content is spatially modulated via current density programming [7].
Critical parameters:
Performance in HER:
Table 2: Electrodeposition Parameters for Cu-Dy Urchin Structures
Parameter | Range Investigated | Optimal Value | Effect on Structure |
---|---|---|---|
Current density | 0.5–5 A/dm² | Gradient: 0.5→5 A/dm² | Low J: Dy enrichment; High J: branching |
[Dy³⁺]/[Cu²⁺] ratio | 0.1–0.5 | 0.3 | Maximizes Dy incorporation (9.1 at.%) |
pH | 2.0–4.0 | 3.2 | Prevents Dy(OH)₃ precipitation |
Temperature | 30–70°C | 50°C | Enhances diffusion-limited growth |
Citrate concentration | 0.1–1.0 M | 0.5 M | Optimizes co-deposition efficiency |
Intermetallic compounds (IMCs) dominate Cu-Dy interfaces during solid-state reactions. Molecular dynamics simulations reveal kinetic pathways:
Rolling-assisted diffusion:
Annealing-induced transformations:
Nanoscale characterization:
Solvent extraction remains industrially dominant for separating Cu and Dy from mixed solutions. Key extractants include:
Organophosphorus reagents:
Neutral extractants:
Multistage processes:
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